

VMD-928: A Next-Generation TRKA Inhibitor - A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VMD-928
Cat. No.: B15617439

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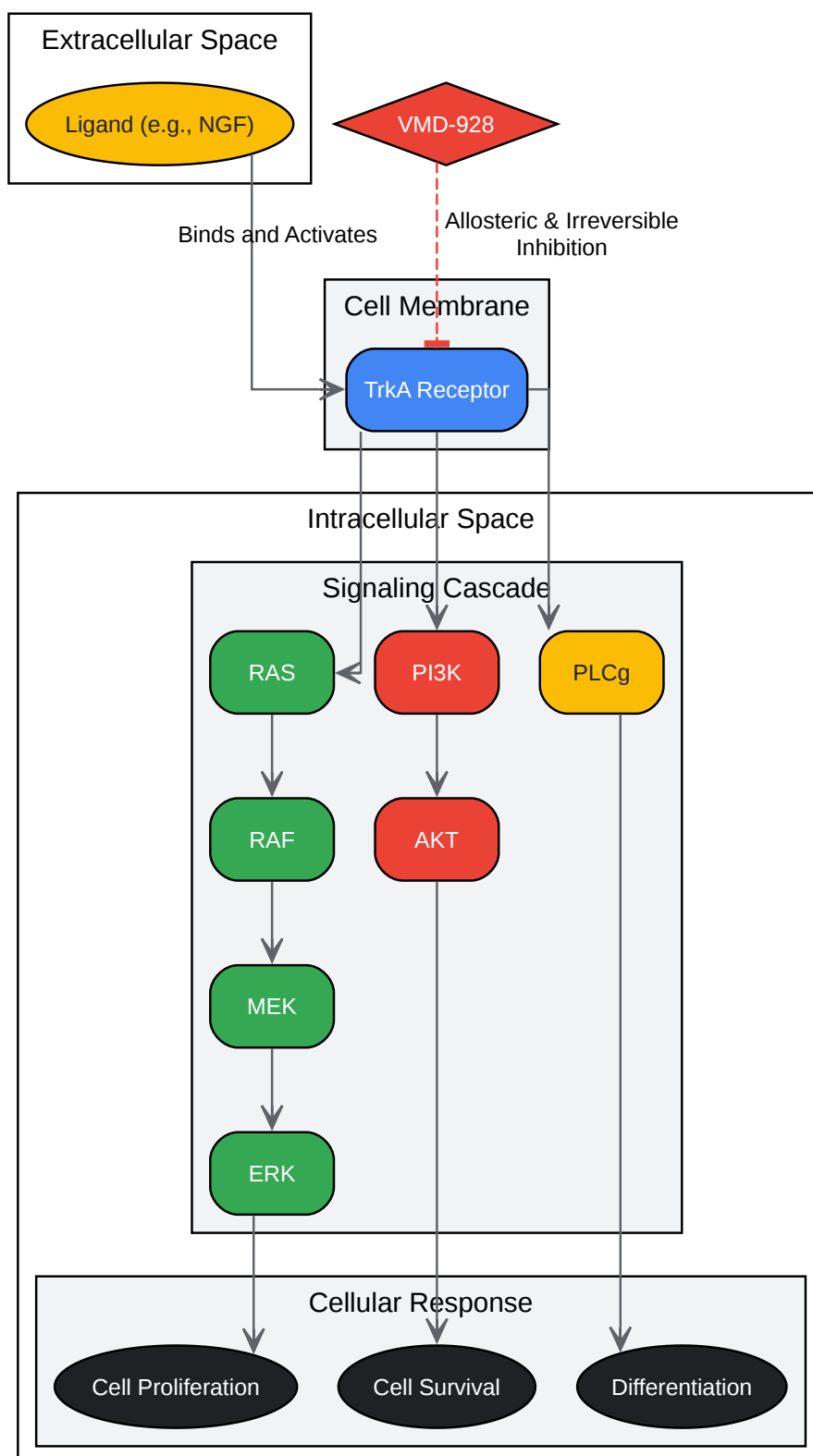
For Researchers, Scientists, and Drug Development Professionals

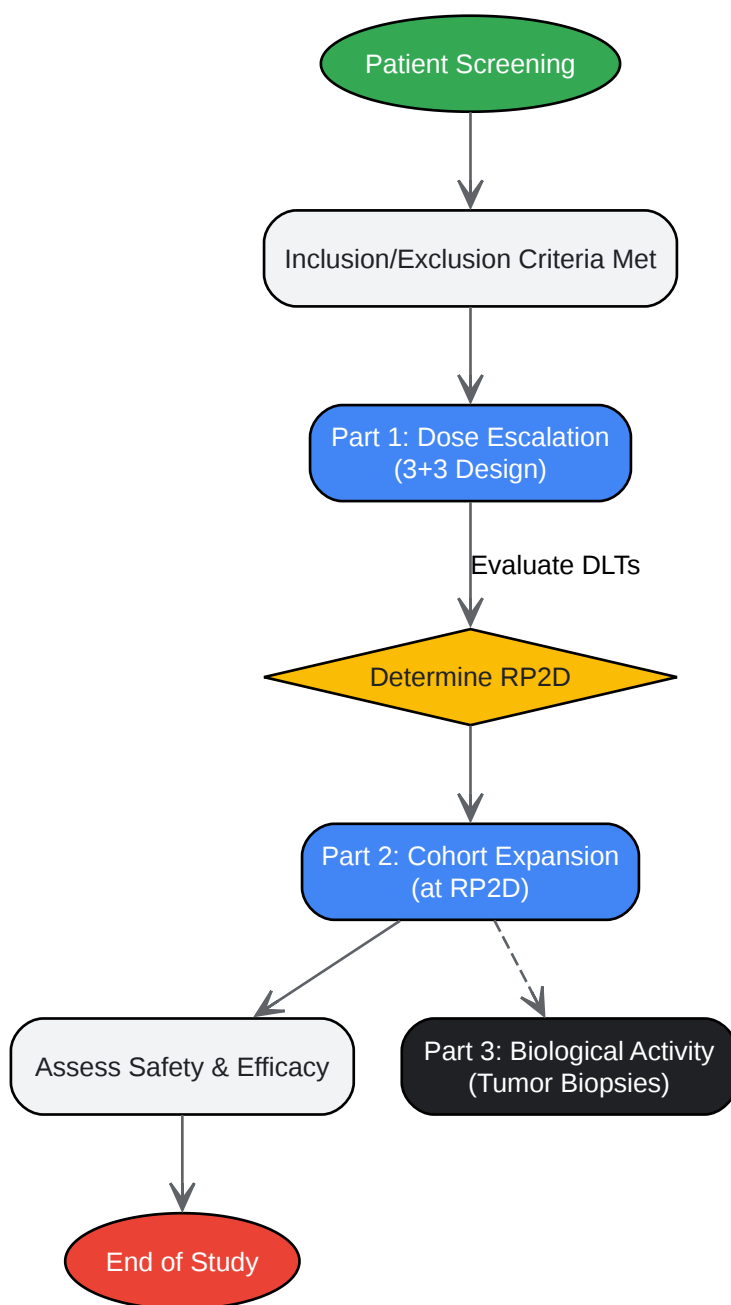
This guide provides a comprehensive comparison of the clinical trial results and outcomes for **VMD-928**, a novel Tropomyosin receptor kinase A (TrkA) inhibitor, with established first-generation Trk inhibitors, larotrectinib and entrectinib. **VMD-928** is a first-in-class oral, selective, allosteric, and irreversible inhibitor of TrkA, a clinically validated oncogenic driver in various solid tumors.[1][2] Its unique mechanism of action, targeting a non-ATP binding site, offers the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors.[3][4]

Mechanism of Action and Preclinical Profile

VMD-928 is an orally bioavailable small molecule that selectively targets and inhibits TrkA (also known as NTRK1).[5] Unlike first-generation pan-Trk inhibitors that compete with ATP for binding to the kinase domain, **VMD-928** binds to an allosteric site on the TrkA protein.[3][4] This binding is irreversible and acts as a "molecular glue," inducing the dimerization of two TrkA proteins and inhibiting their downstream signaling functions, such as the activation of ERK.[1][2] Preclinical studies have shown that **VMD-928** has little to no activity against TrkB (NTRK2) and TrkC (NTRK3), as well as a panel of 348 other kinases, highlighting its high selectivity.[3][4] This selectivity may translate to a more favorable safety profile compared to less selective inhibitors. Furthermore, its allosteric mechanism suggests it may retain activity against tumors that have developed resistance to ATP-competitive Trk inhibitors through mutations in the ATP-binding site, such as the G667C mutation.[3][4]

Below is a diagram illustrating the proposed signaling pathway of TrkA and the inhibitory action of **VMD-928**.





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- To cite this document: BenchChem. [VMD-928: A Next-Generation TRKA Inhibitor - A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617439#vmd-928-clinical-trial-results-and-outcomes>]

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